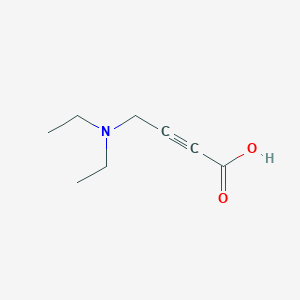

4-Diethylamino-but-2-ynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

4-(diethylamino)but-2-ynoic acid |

InChI |

InChI=1S/C8H13NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-4,7H2,1-2H3,(H,10,11) |

InChI Key |

AQGUXMZRFQRDSI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC#CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Diethylamino but 2 Ynoic Acid

Direct Synthetic Approaches to 4-Diethylamino-but-2-ynoic Acid

Direct synthetic routes to 4-Diethylamino-but-2-ynoic acid typically involve the simultaneous or sequential construction of the butyne backbone and the incorporation of the diethylamino and carboxylic acid functionalities. These methods are often favored for their efficiency and atom economy.

Amine Incorporation Strategies and Reaction Conditions

A primary strategy for incorporating the diethylamino group is the Mannich reaction. researchgate.netorgsyn.org This powerful three-component reaction involves the aminoalkylation of an acidic proton located on a terminal alkyne. In the context of synthesizing 4-Diethylamino-but-2-ynoic acid, a plausible pathway involves the reaction of a suitable propargyl derivative with formaldehyde (B43269) and diethylamine (B46881) to introduce the diethylaminomethyl group.

A common precursor used in this approach is propargyl alcohol (prop-2-yn-1-ol). The reaction of propargyl alcohol, formaldehyde, and diethylamine, typically in the presence of a copper(I) salt catalyst, yields 4-diethylamino-2-butyn-1-ol. nih.gov This intermediate contains the core structure of the target molecule. The reaction conditions for this Mannich-type reaction are generally mild, often carried out in solvents like dioxane or water at temperatures ranging from room temperature to gentle heating.

| Reactants | Catalyst | Solvent | Temperature | Product |

| Propargyl alcohol, Formaldehyde, Diethylamine | Copper(I) salt (e.g., CuCl) | Dioxane or Water | Room Temperature to 60°C | 4-Diethylamino-2-butyn-1-ol |

This interactive table summarizes the typical conditions for the Mannich reaction to form the key precursor.

Butyne Backbone Construction and Carboxylic Acid Formation

Following the successful incorporation of the diethylamino group to form 4-diethylamino-2-butyn-1-ol, the final step in this direct approach is the oxidation of the primary alcohol to a carboxylic acid. libretexts.orgyoutube.com This transformation completes the synthesis of 4-Diethylamino-but-2-ynoic acid.

A variety of oxidizing agents can be employed for this purpose. Common reagents include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) or potassium permanganate (B83412) (KMnO₄). youtube.comnih.gov The reaction is typically performed in an acidic medium, and careful control of the reaction conditions is necessary to prevent over-oxidation or side reactions. The choice of oxidant and reaction conditions can influence the yield and purity of the final product.

| Starting Material | Oxidizing Agent | Reaction Conditions | Product |

| 4-Diethylamino-2-butyn-1-ol | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | 4-Diethylamino-but-2-ynoic acid |

| 4-Diethylamino-2-butyn-1-ol | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | 4-Diethylamino-but-2-ynoic acid |

This interactive table outlines common oxidation methods to convert the alcohol precursor to the target carboxylic acid.

Functionalization of Precursor Alkynoic Acids

An alternative to the direct construction of the molecule is the functionalization of a pre-existing alkynoic acid. This approach involves starting with a but-2-ynoic acid derivative and introducing the diethylamino group at the C-4 position.

Derivatization of But-2-ynoic Acid Analogues

This strategy would typically commence with but-2-ynoic acid or its ester derivatives. A key step would be the introduction of a leaving group at the C-4 position, such as a halogen (e.g., bromine or chlorine). This would generate a 4-halo-but-2-ynoic acid derivative, a versatile intermediate for subsequent nucleophilic substitution.

Regioselective and Chemoselective Transformations for Amino Group Introduction

With a 4-halo-but-2-ynoic acid derivative in hand, the diethylamino group can be introduced via a nucleophilic substitution reaction. Diethylamine, acting as a nucleophile, would displace the halide at the C-4 position to form 4-Diethylamino-but-2-ynoic acid. The regioselectivity of this reaction is generally high, as the C-4 position is activated for nucleophilic attack.

The chemoselectivity of this transformation is also a critical consideration. The reaction conditions must be chosen to favor the amination reaction without promoting unwanted side reactions, such as the addition of the amine to the alkyne bond or reaction with the carboxylic acid group. This can often be achieved by using a suitable base to neutralize the hydrogen halide formed during the reaction and by carefully controlling the temperature.

Asymmetric Synthesis Considerations for Chiral Aminoalkynoic Acids

The synthesis of enantiomerically pure 4-Diethylamino-but-2-ynoic acid presents additional challenges and opportunities. Since the final product is a chiral molecule, developing asymmetric synthetic routes is of significant interest for applications in pharmacology and materials science.

One established approach for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries or catalysts. youtube.comnih.gov For instance, a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) can be alkylated with a suitable electrophile. In the context of 4-Diethylamino-but-2-ynoic acid, a possible strategy would involve the alkylation of such a chiral nickel complex with a 4-diethylamino-2-butynyl halide. The chiral ligand on the nickel complex would direct the stereochemical outcome of the alkylation, leading to an enantioenriched product. Subsequent hydrolysis of the complex would then yield the desired chiral aminoalkynoic acid.

The development of catalytic asymmetric methods is a particularly active area of research. Chiral organocatalysts, for example, have been successfully employed in the asymmetric synthesis of various amino acid derivatives. youtube.com These catalysts can activate the substrates and create a chiral environment, thereby inducing stereoselectivity in the bond-forming reactions. While specific applications to the synthesis of 4-Diethylamino-but-2-ynoic acid may not be extensively documented, the general principles of asymmetric catalysis offer a promising avenue for the stereocontrolled synthesis of this and related chiral aminoalkynoic acids. youtube.com

Enantioselective Pathways to Related Structures

Achieving enantioselectivity in the synthesis of propargylamines and related structures is crucial for their application in pharmaceuticals and as chiral ligands. Several strategies have been developed to this end, primarily revolving around the use of chiral catalysts and auxiliaries.

Copper(I)-based catalytic systems are widely employed in the enantioselective synthesis of propargylamines. For instance, the use of a copper(I) bromide catalyst with the chiral ligand (R)-quinap enables the one-pot, three-component reaction between an alkyne, an aldehyde, and a secondary amine to produce chiral propargylamines in good yield and with high enantioselectivity. organic-chemistry.org Similarly, copper(I) complexes with pybox ligands have been shown to effectively catalyze the direct, highly enantioselective addition of terminal alkynes to imines. organic-chemistry.org

Gold-catalyzed reactions also offer a powerful tool for enantioselective synthesis. A gold(III) salen complex has been successfully used to catalyze the three-component coupling of aldehydes, amines, and alkynes in water, achieving excellent diastereoselectivities when a chiral prolinol derivative is used as the amine component. organic-chemistry.org

Another effective strategy involves the use of chiral auxiliaries. The Ellman sulfinamide methodology, for example, utilizes enantiomerically pure N-sulfinyl imines. The stereoselective addition of lithium acetylides to these chiral imines provides a reliable route to enantioenriched propargylamines. acs.org

The following table summarizes the enantioselective synthesis of various propargylamines, which are structurally analogous to 4-diethylamino-but-2-ynoic acid.

| Catalyst/Auxiliary | Reactants | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| CuBr/(R)-quinap | Alkyne, Aldehyde, Secondary Amine | Chiral Propargylamine | Good | Good |

| Cu(I)/i-Pr-pybox-diPh | Aromatic Aldehyde, Aniline, Alkyne | Chiral Propargylamine | - | High |

| Gold(III) Salen Complex | Aldehyde, Chiral Prolinol Derivative, Alkyne | Chiral Propargylamine | Excellent | Excellent (diastereoselectivity) |

| Ellman Sulfinamide | Lithium Acetylide, Enantiopure N-sulfinyl imine | Enantioenriched Propargylamine | - | - |

Stereochemical Control in Alkyne Functionalization

The alkyne functional group in 4-diethylamino-but-2-ynoic acid and related compounds offers a versatile handle for further chemical transformations, where stereochemical control is often a primary concern. rsc.orgrsc.org Recent advancements have focused on the stereodivergent functionalization of alkynes, allowing for the selective synthesis of either E or Z alkenes. rsc.org

Stereodivergent Hydrogenation: The semi-hydrogenation of alkynes to alkenes can be controlled to produce either the cis or trans isomer. For example, innovative palladium catalysis, through the interplay of ligands and acidic co-catalysts, can direct the reaction towards either hydroformylation or stereodivergent semi-hydrogenation. rsc.org Furthermore, cobalt-catalyzed systems using water as a hydrogen source have demonstrated the ability to switch stereoselectivity between E- and Z-alkenes by simply modulating the water concentration. rsc.org

Stereodivergent Hydroboration: Dual-catalyst systems have been developed to achieve precise stereochemical control in the hydroboration of internal alkynoates. This methodology allows for the synthesis of all four possible stereoisomers of tetrasubstituted β-boryl acrylates from a single alkyne precursor, showcasing a high degree of stereocontrol. rsc.org

Hydrocyanation: The hydrocyanation of alkynes is a critical transformation for producing nitrile-containing compounds, which are valuable synthetic intermediates. rsc.org Controlling the stereochemistry of the resulting alkene is vital as the E or Z configuration can significantly impact the biological and physical properties of the final product. rsc.org

The table below highlights different catalytic systems and their effectiveness in controlling the stereochemistry of alkyne functionalization reactions.

| Reaction Type | Catalyst System | Substrate | Product Stereochemistry |

| Semi-hydrogenation | Palladium with specific ligands and co-catalysts | Alkyne | E or Z-alkene (controlled) |

| Semi-hydrogenation | Di-Co(III) complex with Ph₂SiH₂ and H₂O | Alkyne | E or Z-alkene (controlled by water concentration) |

| Hydroboration | Dual-metal and energy transfer catalysis | Internal Alkynoate | Stereoisomers of tetrasubstituted β-boryl acrylates |

Reactivity and Transformational Chemistry of 4 Diethylamino but 2 Ynoic Acid

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in 4-Diethylamino-but-2-ynoic acid is the primary site of its chemical transformations, serving as a linchpin for hydrofunctionalization, cycloaddition, and cascade processes.

Metal-Catalyzed Hydrofunctionalization Reactions

Transition metals, particularly soft and carbophilic ones, act as powerful activators for the C-C triple bond, facilitating the addition of a range of nucleophiles. nih.gov This activation lowers the energy barrier for reactions that would otherwise be difficult to achieve.

Homogeneous gold catalysis is a potent tool for activating alkynes toward nucleophilic attack. acs.org Cationic gold complexes, valued for their high π-acidity, can activate the alkyne in 4-Diethylamino-but-2-ynoic acid, making it susceptible to intramolecular attack by either the carboxylic acid's oxygen or the lone pair on the diethylamino nitrogen. nih.govconicet.gov.ar

The outcome of the reaction is tunable based on the protection strategy for the nucleophilic centers. conicet.gov.ar If the nitrogen is protected or its nucleophilicity is suppressed, the carboxylic acid oxygen can attack the gold-activated alkyne. This typically proceeds via a 5-exo-dig cycloisomerization to yield an alkylidenelactone. conicet.gov.ar Research on various 4-pentynoic acids has shown that this cyclization is highly regioselective and can be achieved with catalysts like AuCl. conicet.gov.ar In contrast, if the carboxylic acid is esterified, the amino group can act as the nucleophile, leading to the formation of nitrogen-containing heterocycles. conicet.gov.ar For alkyne-containing amino acids, the careful modulation of protecting groups allows for the selective synthesis of either O-heterocycles or N-heterocycles from the same starting material. conicet.gov.ar

| Substrate | Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Alkyne-containing amino acids | Au(I) complexes | (Z)-γ-Lactones | High 5-exo-dig regioselectivity | conicet.gov.ar |

| (Z)-2-en-4-yn-1-ols | Gold(I) | Pyrroles | Tandem amination/cycloisomerization | nih.gov |

| N-phth alkynylaziridines | Gold catalysts | Functionalized pyrroles | Good yields | nih.gov |

Iron, as an abundant and low-toxicity first-row transition metal, presents a sustainable alternative to precious metal catalysts. d-nb.infoehu.es Iron catalysts have been successfully employed in cascade reactions involving alkynoic acids and various functionalized amines to synthesize complex nitrogen-containing polycycles. d-nb.inforesearchgate.net This represents the first documented instance of an iron-catalyzed cascade process with alkynoic acids. ehu.es

The proposed mechanism for these cascades involves an initial iron-catalyzed cycloisomerization of the alkynoic acid to an intermediate furanone or alkylidene lactone. d-nb.inforesearchgate.netmdpi.com This lactone is then subjected to nucleophilic attack by an external amine (aminolysis), forming a ketoamide intermediate. Subsequent intramolecular condensation, activated by the iron catalyst, leads to the formation of diverse heterocyclic scaffolds, including quinazoline (B50416) alkaloids. d-nb.inforesearchgate.net This methodology has proven effective for various alkynoic acids and N-, O-, and S-aminonucleophiles, affording products in yields ranging from 39% to 99%. d-nb.infomdpi.com

| Alkynoic Acid | Dinucleophile | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-Pentynoic Acid | N-, O-, S-aminonucleophiles | FeBr₂ (10 mol%), Pyridine (40 mol%) | Pyrrolo- and isoindolo-fused heterocycles | mdpi.com |

| 5-Hexynoic Acid | Functionalized amines | FeBr₂ | Nitrogen polycycles | d-nb.info |

| 2-Ethynylbenzoic acid | Functionalized amines | FeBr₂ | Nitrogen and Oxygen heterocycles | d-nb.info |

Palladium catalysis offers a powerful method for C-C bond formation via decarboxylative coupling, where the carboxylic acid group of an alkynoic acid is extruded as CO₂. This strategy has been used for the addition of alkynoic acids to various unsaturated partners. rsc.orgacs.org A key advantage is that the reaction often proceeds under neutral conditions. nih.gov

One notable application is the regioselective decarboxylative head-to-tail addition of alkynoic acids to terminal alkynes, which furnishes gem-1,3-enynes. rsc.org This reaction demonstrates broad functional group tolerance. acs.org Another variant is the decarboxylative hydroarylation with arylboronic acids, which produces 1,1-disubstituted alkenes. rsc.org Mechanistic studies suggest these reactions proceed through the in situ formation of a terminal alkyne via decarboxylation, which then undergoes further reaction. rsc.org The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has also been developed for various substrates, allowing for the enantioselective synthesis of ketones. nih.govnih.gov

Click Chemistry Engagements

The alkyne functionality in 4-Diethylamino-but-2-ynoic acid makes it a prime candidate for "click chemistry," a concept defined by reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.orgnih.gov

This transformation can be conducted under thermal conditions but is significantly accelerated by a copper(I) catalyst (CuAAC), which also controls the regioselectivity to exclusively afford the 1,4-disubstituted triazole isomer. wikipedia.orgmedchem101.com The CuAAC reaction is robust and compatible with a wide range of functional groups and is often performed in aqueous solvent systems. nih.gov For biological applications where copper toxicity is a concern, a strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes can be employed, which proceeds without a metal catalyst. precisepeg.combachem.com The internal alkyne in 4-Diethylamino-but-2-ynoic acid could also potentially participate in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), which, unlike CuAAC, are effective for both terminal and internal alkynes and yield the 1,5-triazole regioisomer. wikipedia.org

It is noteworthy that under typical Cu(I)-catalyzed click reaction conditions, competing intramolecular cyclization of alkynoic acids (like pent-4-ynoic acid) to form enol lactones can occur. acs.orgsigmaaldrich.com The choice of reaction conditions can selectively favor either the desired triazole product or the lactone side product. acs.org

Other Addition and Cycloaddition Reactions

Beyond metal-catalyzed processes, the alkyne in 4-Diethylamino-but-2-ynoic acid is susceptible to classical addition and cycloaddition reactions.

Addition Reactions:

Halogenation: The addition of halogens like bromine across the triple bond would likely proceed through a trans-dibromoalkene intermediate to ultimately form a tetrahaloalkane. It is often difficult to stop the reaction at the alkene stage. libretexts.org

Hydration: In the presence of a mercury catalyst (e.g., HgSO₄) in aqueous acid, water adds across the triple bond following Markovnikov's rule. This initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. libretexts.org

Hydroboration-Oxidation: This two-step sequence results in the anti-Markovnikov addition of water across the alkyne. For an internal alkyne like 4-Diethylamino-but-2-ynoic acid, this would lead to a ketone after tautomerization of the enol intermediate. libretexts.org

Cycloaddition Reactions:

[4+2] Cycloaddition (Diels-Alder Reaction): Alkynes can act as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. These reactions can be promoted by heat or Lewis acids to form functionalized cyclohexadiene products. libretexts.org

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions between an alkyne and an alkene can produce highly strained cyclobutene (B1205218) rings. libretexts.org

Table of Mentioned Compounds

| Compound Name | Role/Product Type |

|---|---|

| 4-Diethylamino-but-2-ynoic acid | Subject of article |

| Alkylidenelactone | Product of gold-catalyzed cycloisomerization |

| Pyrrole | Product of gold-catalyzed reactions |

| Furanone | Intermediate in iron-catalyzed cascades |

| Ketoamide | Intermediate in iron-catalyzed cascades |

| Quinazoline | Product of iron-catalyzed cascades |

| gem-1,3-Enyne | Product of palladium-catalyzed addition |

| 1,1-Disubstituted alkene | Product of palladium-catalyzed hydroarylation |

| 1,2,3-Triazole | Product of azide-alkyne cycloaddition (Click Chemistry) |

| Enol lactone | Side product in CuAAC / Product of cyclization |

| Tetrahaloalkane | Product of halogenation |

| Ketone | Product of hydration/hydroboration |

| Cyclohexadiene | Product of [4+2] cycloaddition |

| Cyclobutene | Product of [2+2] cycloaddition |

| Arylboronic acid | Reagent in palladium-catalyzed coupling |

Carboxylic Acid Group Transformations

The carboxylic acid group in 4-diethylamino-but-2-ynoic acid is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives. These transformations include esterification, amidation, and the formation of activated carboxylic acid species, which serve as versatile intermediates for further reactions.

Esterification Reactions

The conversion of 4-diethylamino-but-2-ynoic acid to its corresponding esters is a fundamental transformation. While specific literature on the direct esterification of this particular acid is not abundant, the principles of esterification are well-established and applicable. For instance, the synthesis of Oxybutynin, which is the 2-cyclohexyl-2-hydroxy-2-phenylacetate ester of 4-diethylamino-2-butyn-1-ol, highlights the feasibility of forming esters with the 4-diethylamino-2-butynyl moiety. impactjournals.us

Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed. Alternatively, milder methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are also viable, particularly for sensitive substrates. nih.gov The choice of method would depend on the desired ester and the compatibility of the reaction conditions with the alkyne and tertiary amine functionalities.

A related study on the esterification of benzoic acid derivatives using a Dowex H+ cation-exchange resin with or without sodium iodide demonstrates an environmentally friendly approach that could potentially be adapted for 4-diethylamino-but-2-ynoic acid. nih.gov

Table 1: Representative Esterification Methods Applicable to 4-Diethylamino-but-2-ynoic Acid

| Method | Reagents | Typical Conditions | Reference |

| Fischer-Speier Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Heat | General Knowledge |

| Steglich Esterification | Alcohol, DCC, DMAP | Room Temperature | nih.gov |

| Dowex H+/NaI Catalysis | Alcohol, Dowex H+, NaI | Heat | nih.gov |

Amidation Reactions and Peptide Coupling Strategies

The formation of amides from 4-diethylamino-but-2-ynoic acid is a critical reaction for introducing this structural motif into larger molecules, including peptides. The direct condensation of the carboxylic acid with an amine is generally inefficient and requires harsh conditions. Therefore, the use of coupling agents or the activation of the carboxylic acid is standard practice.

Patents describing the synthesis of related compounds, such as 4-dimethylamino-but-2-enoic acid amides, provide valuable insight into effective amidation strategies. These methods often involve the in-situ formation of an activated species, such as an acid chloride, which then readily reacts with an amine to form the desired amide. nih.govresearchgate.net

For more complex applications, such as peptide synthesis, a variety of coupling reagents can be employed to facilitate the formation of the amide (peptide) bond while minimizing side reactions and preserving stereochemical integrity.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent | Description | Reference |

| Carbodiimides (e.g., DCC, EDC) | Widely used for forming amide bonds. | General Knowledge |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Effective for difficult couplings and minimizing racemization. | General Knowledge |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | Highly efficient coupling reagents. | General Knowledge |

Formation of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Mixed Anhydrides)

To enhance the reactivity of the carboxylic acid group, it can be converted into more reactive derivatives such as acid chlorides or mixed anhydrides. These activated intermediates are not typically isolated but are generated in situ for immediate use in subsequent reactions, primarily amidation or esterification.

The synthesis of 4-dimethylamino-but-2-enoic acid chloride hydrochloride has been reported in the patent literature, utilizing thionyl chloride (SOCl₂) or oxalyl chloride as the chlorinating agent. nih.govresearchgate.net These reagents react with the carboxylic acid to form the highly reactive acid chloride, which can then be coupled with a nucleophile.

Another strategy for activating the carboxylic acid is the formation of a mixed anhydride (B1165640). This can be achieved by reacting the carboxylic acid with an acid chloride, such as pivaloyl chloride or methanesulfonyl chloride, in the presence of a base. youtube.com The resulting mixed anhydride is a potent acylating agent. A general method for producing mixed anhydrides involves the addition of an auxiliary base to a mixture of the carboxylic acid and a reactive acid derivative. researchgate.net

Table 3: Methods for the Formation of Activated Carboxylic Acid Derivatives

| Derivative | Reagents | Typical Conditions | Reference |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Varies, often low temperature | nih.govresearchgate.net |

| Mixed Anhydride | Acid chloride (e.g., pivaloyl chloride), Base (e.g., triethylamine) | Low Temperature | youtube.com |

Reactivity of the Tertiary Diethylamino Group

Quaternization and Salt Formation

As a tertiary amine, the diethylamino group can readily undergo quaternization by reacting with an alkyl halide to form a quaternary ammonium (B1175870) salt. impactjournals.usnih.gov This reaction converts the neutral amine into a permanently charged cationic species, which can significantly alter the physical and biological properties of the molecule. The synthesis of various quaternary ammonium salts from tertiary amines is a well-established process. impactjournals.usnih.gov For instance, novel quinoline (B57606) derivatives containing quaternary ammonium salts have been synthesized and evaluated for their biological activities. nih.gov

Amine-Directed Reactivity in Organic Transformations

The presence of the tertiary amine can influence the outcome of reactions at other sites within the molecule through intramolecular interactions. While specific examples of amine-directed reactivity for 4-diethylamino-but-2-ynoic acid are not extensively documented, the potential for such influence exists.

In principle, the lone pair of electrons on the nitrogen atom can act as an internal nucleophile, participating in intramolecular cyclization reactions. youtube.comyoutube.com The feasibility of such reactions would depend on the reaction conditions and the nature of the electrophilic center. For example, intramolecular nucleophilic substitution reactions are known to be favorable when forming five- or six-membered rings. youtube.comyoutube.com

Additionally, the amino group can act as a directing group in certain metal-catalyzed reactions, although specific examples for this substrate are yet to be reported. The field of carboamination of alkynes, which involves the simultaneous formation of carbon-carbon and carbon-nitrogen bonds, often utilizes directing groups to control the regioselectivity of the transformation. nih.gov

Applications of 4 Diethylamino but 2 Ynoic Acid As a Chemical Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of the alkyne and the presence of both a carboxylic acid and a tertiary amine make 4-Diethylamino-but-2-ynoic acid a promising starting material for the synthesis of diverse heterocyclic scaffolds.

Synthesis of Quinazoline (B50416) Derivatives

Quinazolines are a class of nitrogen-containing heterocyclic compounds that are of significant interest due to their wide range of pharmacological activities. youtube.comnih.gov The synthesis of quinazoline and its derivatives can be achieved through various methods, often involving the cyclization of appropriately substituted anthranilic acid derivatives. nih.govnumberanalytics.comorganic-chemistry.org

While direct experimental evidence for the synthesis of quinazoline derivatives from 4-Diethylamino-but-2-ynoic acid is not extensively documented in publicly available research, the structural features of the molecule suggest a potential pathway. One established method for quinazoline synthesis involves the reaction of an anthranilic acid derivative with a suitable carbonyl-containing compound. Theoretically, the carboxylic acid moiety of 4-Diethylamino-but-2-ynoic acid could be activated and then reacted with an anthranilic acid derivative. Subsequent intramolecular cyclization, potentially involving the alkyne group, could lead to the formation of a quinazoline ring system. This hypothetical reaction would be a novel approach to quinazoline synthesis, leveraging the unique reactivity of the ynoic acid.

A study on the zinc bromide-catalyzed domino hydro-amination cyclization of acyclic alkyne reactants to form indolo[1,2-c]quinazoline frameworks demonstrates the potential for alkyne-containing molecules to participate in the formation of complex nitrogen-containing polycycles. nih.gov

Table 1: General Synthetic Routes to Quinazoline Derivatives

| Method | Reactants | Key Features |

| Niementowski Quinazoline Synthesis | Anthranilic acids and amides | A classic condensation reaction. |

| Bischler Quinazoline Synthesis | N-acyl-2-aminobenzylamine | Intramolecular cyclization. |

| Grigg Reaction | 2-halobenzonitriles and amines | Palladium-catalyzed cyclization. |

| From 2-aminobenzonitriles | With aldehydes or ketones | Various condensation and cyclization strategies. |

Formation of Nitrogen Polycycles

The term "nitrogen polycycles" encompasses a vast array of complex molecular structures containing multiple fused rings with at least one nitrogen atom. The synthesis of such compounds is a cornerstone of medicinal and materials chemistry. Acetylenic compounds, in general, are valuable precursors for the construction of nitrogen-containing heterocycles through various cycloaddition and cyclization reactions. organic-chemistry.orgnih.govrsc.orgijpsr.com

The dual functionality of 4-Diethylamino-but-2-ynoic acid, possessing both an electrophilic alkyne and a nucleophilic amine (after potential modification or in concert with the carboxylic acid), makes it an intriguing candidate for the synthesis of novel nitrogen polycycles. For instance, intramolecular cyclization reactions of derivatives of 3-amino-2,4-dihydroxybutanoic acid have been shown to yield various cyclic compounds. nih.gov While not a direct analogue, this highlights the propensity of amino acids to undergo cyclization.

Furthermore, cycloaddition reactions, such as [3+2] cycloadditions, are powerful tools for the construction of five-membered nitrogen heterocycles. rsc.org The alkyne in 4-Diethylamino-but-2-ynoic acid could potentially participate as a dipolarophile in such reactions with various dipoles to form complex polycyclic systems.

Cyclization to Coumarin (B35378) Scaffolds

Coumarins are a widespread class of naturally occurring and synthetic benzopyrone derivatives with a broad spectrum of biological activities. nih.govacademicjournals.org The Pechmann condensation is a classic and widely used method for coumarin synthesis, typically involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. numberanalytics.commiragenews.comwikipedia.orgtaylorandfrancis.comnih.govnih.gov

There is no direct literature describing the use of 4-Diethylamino-but-2-ynoic acid in Pechmann-type condensations. However, the general principle of reacting a phenolic compound with a carboxylic acid derivative to form a coumarin is well-established. academicjournals.orgnih.govorganic-chemistry.orgmdpi.com It is conceivable that under appropriate acidic conditions, 4-Diethylamino-but-2-ynoic acid could react with a phenol. The reaction would likely proceed through an initial esterification of the phenol with the carboxylic acid, followed by an intramolecular cyclization involving the alkyne and the aromatic ring of the phenol, and subsequent tautomerization to yield the coumarin scaffold. This would represent a novel variation of coumarin synthesis, utilizing an acetylenic acid.

Table 2: Common Methods for Coumarin Synthesis

| Method | Reactants | Catalyst/Conditions |

| Pechmann Condensation | Phenol and β-ketoester | Acid catalyst (e.g., H₂SO₄, AlCl₃) |

| Perkin Reaction | Salicylaldehyde and acetic anhydride (B1165640) | Base catalyst (e.g., sodium acetate) |

| Knoevenagel Condensation | Salicylaldehyde and active methylene (B1212753) compound | Base catalyst (e.g., piperidine, pyridine) |

| Wittig Reaction | Salicylaldehyde and a phosphonium (B103445) ylide | Various |

Incorporation into Conjugate Systems and Molecular Architectures

Beyond its use in forming heterocyclic cores, 4-Diethylamino-but-2-ynoic acid can be integrated into larger, more complex molecular and macromolecular structures, serving as a key component in the design of functional materials.

Ligand-Component Integration

The presence of both a carboxylic acid group and a diethylamino group makes 4-Diethylamino-but-2-ynoic acid a potential bidentate or monodentate ligand for the formation of metal complexes. mdpi.comresearchgate.net The carboxylate group can coordinate to a metal center, while the tertiary amine can also participate in coordination, depending on the metal and reaction conditions.

The coordination of organic molecules to metal ions can significantly alter their physical and chemical properties, leading to applications in catalysis, materials science, and medicinal chemistry. While specific metal complexes of 4-Diethylamino-but-2-ynoic acid are not widely reported, the vast field of coordination chemistry of amino acids and carboxylic acids suggests a high potential for this compound to act as a versatile ligand.

Polymeric and Macromolecular Conjugate Synthesis

The alkyne and carboxylic acid functionalities of 4-Diethylamino-but-2-ynoic acid provide two distinct handles for its incorporation into polymers and macromolecules. The polymerization of acetylenic monomers is a well-established field, leading to the formation of conjugated polymers with interesting electronic and optical properties. youtube.comacs.orgrsc.orgoup.comuc.eduacs.orgresearchgate.net

4-Diethylamino-but-2-ynoic acid could potentially be polymerized through its acetylenic group, yielding a polymer with pendant diethylamino and carboxylic acid groups. These functional groups could then be used for further modifications or to impart specific properties to the polymer, such as pH-responsiveness or the ability to chelate metal ions.

Alternatively, the carboxylic acid group can be used to conjugate the molecule to existing polymers or biomacromolecules through standard amide or ester bond formation. The remaining alkyne group then serves as a reactive handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). miragenews.com This powerful and efficient reaction allows for the facile attachment of the molecule to other molecules or surfaces that have been functionalized with an azide (B81097) group, enabling the construction of complex, well-defined macromolecular architectures. rsc.org The synthesis of polyesters with pendant alkyne groups has been demonstrated, showcasing the feasibility of incorporating such functionalities into polymeric backbones. nih.gov

Precursor for Advanced Organic Materials

4-Diethylamino-but-2-ynoic acid, a bifunctional molecule featuring a reactive carboxylic acid group and a tertiary amine linked by an alkynyl spacer, holds potential as a versatile building block in the synthesis of advanced organic materials. The inherent properties of its structural motifs—the rigidity of the alkyne, the basicity of the diethylamino group, and the nucleophilic/electrophilic nature of the carboxylic acid—allow for its incorporation into a variety of polymeric and supramolecular architectures.

The alkyne functionality can participate in a range of polymerization reactions, including addition and condensation polymerizations. For instance, it can be utilized in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form highly ordered and functionalized polymers. The presence of the diethylamino group can impart specific properties to the resulting materials, such as pH-responsiveness, metal-coordination capabilities, and enhanced solubility in organic solvents.

Furthermore, the carboxylic acid group provides a handle for further functionalization or for creating ester or amide linkages within a polymer backbone. This allows for the tuning of the material's physical and chemical properties, such as its thermal stability, mechanical strength, and optical characteristics. The combination of these functional groups in one molecule makes 4-diethylamino-but-2-ynoic acid a candidate for the development of smart materials that can respond to external stimuli.

| Functional Group | Potential Role in Organic Materials | Example Polymerization/Reaction |

| Diethylamino Group | pH-responsiveness, Metal Ion Chelation, Solubility | Incorporation into pH-sensitive hydrogels |

| Alkyne | Rigid structural unit, Site for "click" chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Carboxylic Acid | Polymer backbone linkage, Post-synthesis modification | Polyesterification, Polyamidation |

Development of Chemical Probes and Labeled Analogues

The unique structure of 4-diethylamino-but-2-ynoic acid makes it an attractive scaffold for the design and synthesis of chemical probes and labeled analogues for biological research. Chemical probes are small molecules used to study and manipulate biological systems, while labeled analogues are derivatives of bioactive molecules that have been modified to include a reporter tag, such as a fluorescent dye or a radioisotope. google.com

The carboxylic acid moiety of 4-diethylamino-but-2-ynoic acid can be readily coupled with other molecules, such as peptides, proteins, or fluorescent tags, through amide bond formation. The diethylamino group can influence the pharmacokinetic properties of the resulting probe, such as its cell permeability and target-binding affinity. The alkynyl group can serve as a reactive handle for bioconjugation reactions, allowing for the attachment of the probe to a target of interest.

A notable example of a structurally similar compound being used in this context is 4-dimethylamino-but-2-enoic acid, which has been incorporated into novel carbon-11 (B1219553) labeled irreversible inhibitors of the epidermal growth factor receptor (EGFR) for use as potential PET imaging bioprobes. huji.ac.il In this application, the dimethylamino group was labeled with carbon-11, demonstrating the utility of the amino functionality for radiolabeling. huji.ac.il This suggests a parallel application for 4-diethylamino-but-2-ynoic acid in the development of positron emission tomography (PET) tracers or other imaging agents.

The development of such probes relies on the ability to chemically "mutate" molecules to investigate proteins or cellular states. google.com The synthesis of these tools often involves novel chemical methodologies to assemble and derivatize the core pharmacophore. google.com Amino acids and their derivatives are frequently used in the creation of these probes to target specific biological processes or to characterize the reactivity of amino acid residues within proteins. nih.gov

| Probe Component | Function Derived from 4-Diethylamino-but-2-ynoic Acid | Example Application |

| Warhead | The alkynoic acid can act as a reactive group for covalent modification of target proteins. | Irreversible enzyme inhibitors |

| Linker | The butynyl chain provides a rigid spacer between a targeting moiety and a reporter tag. | Spatially defined fluorescent probes |

| Labeling Site | The diethylamino group can be a site for isotopic labeling (e.g., with Carbon-11). | PET imaging agents |

Mechanistic Elucidation and Computational Investigations

Spectroscopic and Kinetic Studies of Reaction Pathways

Spectroscopic and kinetic analyses are powerful tools for elucidating the intricate details of chemical reactions. They allow for the identification of transient species and the determination of factors influencing the reaction's course and efficiency.

Elucidation of Intermediates and Transition States

Kinetic studies on analogous systems, such as the reaction of 1-dialkylamino-2,4-dinitronaphthalenes with butylamine, have shown that the deprotonation of a zwitterionic intermediate can be the rate-limiting step, a phenomenon subject to general base catalysis. rsc.org The structure of the dialkylamino group significantly influences the reaction pathway. rsc.org It is plausible that similar intermediates and transition states play a role in the reactions of 4-Diethylamino-but-2-ynoic acid.

Role of Substrate and Catalyst in Selectivity

The structure of the substrate and the presence of a catalyst are pivotal in dictating the selectivity of a chemical reaction. In the context of 4-Diethylamino-but-2-ynoic acid, the diethylamino group and the carboxylic acid functionality, along with the alkyne bond, present multiple sites for potential reactions. The interplay of these functional groups will govern the regioselectivity and stereoselectivity of its transformations.

While specific research on the catalytic reactions of 4-Diethylamino-but-2-ynoic acid is limited, studies on similar molecules highlight the importance of the catalyst in directing the reaction outcome. For instance, in nucleophilic substitution reactions, the nature of the leaving group and the nucleophile, as well as the solvent, can dramatically alter the reaction kinetics and product distribution. rsc.org

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to examine chemical systems at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for predicting reaction mechanisms. DFT calculations can be employed to determine the geometries of reactants, products, intermediates, and transition states, as well as their relative energies. researchgate.netnih.gov

For instance, DFT calculations at levels of theory such as B3LYP/6-31G(d,p) have been used to study the gas-phase elimination kinetics of related amino-containing compounds. researchgate.net These studies can reveal the transition state structures and activation energies, providing a detailed picture of the reaction pathway. researchgate.net In a study on butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level were utilized to design molecules and analyze their electronic properties to compare stability and reactivity. biointerfaceresearch.com Similar calculations for 4-Diethylamino-but-2-ynoic acid could elucidate its preferred reaction mechanisms.

Below is a hypothetical table illustrating the kind of data that could be generated from DFT calculations for a reaction involving 4-Diethylamino-but-2-ynoic acid.

| Species | Method/Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-311++G(d,p) | -552.000 | 0.0 |

| Transition State | B3LYP/6-311++G(d,p) | -551.960 | +25.1 |

| Product | B3LYP/6-311++G(d,p) | -552.050 | -31.4 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for 4-Diethylamino-but-2-ynoic acid.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com These simulations allow the study of conformational changes and intermolecular interactions over time, providing a dynamic view of molecular behavior. researchgate.netnih.gov

MD simulations can be used to explore the conformational landscape of 4-Diethylamino-but-2-ynoic acid, identifying its most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as solvent molecules or biological receptors. researchgate.net For example, MD simulations have been used to study the solvation of ions and the structural changes in the surrounding solvent. researchgate.net Such simulations could reveal how the diethylamino and carboxylic acid groups of 4-Diethylamino-but-2-ynoic acid interact with different solvents, influencing its solubility and reactivity.

The following interactive table presents hypothetical data from an MD simulation, showing the stability of different conformations of 4-Diethylamino-but-2-ynoic acid.

| Conformation | Simulation Time (ns) | Average Potential Energy (kcal/mol) | Stability |

| Folded | 100 | -150.5 | High |

| Extended | 100 | -145.2 | Moderate |

| Twisted | 100 | -140.8 | Low |

Note: This data is for illustrative purposes and does not represent actual simulation results.

Modeling of Supramolecular Recognition Phenomena

Supramolecular chemistry focuses on the non-covalent interactions between molecules. Modeling these interactions is essential for understanding phenomena such as host-guest chemistry and self-assembly. The functional groups present in 4-Diethylamino-but-2-ynoic acid, particularly the carboxylic acid and the tertiary amine, make it a candidate for participating in supramolecular assemblies through hydrogen bonding and electrostatic interactions.

Computational modeling can predict how 4-Diethylamino-but-2-ynoic acid might bind to a host molecule or self-assemble into larger structures. Techniques such as molecular docking and MD simulations are invaluable for this purpose. mdpi.comnih.gov For instance, the binding affinity and mode of interaction with a cyclodextrin (B1172386) host or a metal-organic framework could be predicted, guiding the design of new materials or sensors.

Structural Modifications and Derivatization Strategies

Exploration of Alkylamino Group Variations

The diethylamino group at the 4-position of the but-2-ynoic acid core is a primary site for modification. By substituting this moiety with other amino groups, researchers can probe the influence of steric and electronic factors on the molecule's reactivity and biological interactions.

Synthesis and Reactivity of Analogues with Different Amine Substituents

The synthesis of analogues with different amine substituents, such as dimethylamino, morpholino, and piperazinyl groups, allows for a systematic exploration of how the nature of the amino group affects the compound's properties. For instance, the synthesis of morpholino monomers has been described, which can serve as building blocks for more complex structures. nih.gov Similarly, the incorporation of a piperazinyl moiety has been achieved in the synthesis of various compounds, including derivatives of ciprofloxacin. nih.govnih.gov The synthesis of these analogues often involves the reaction of a suitable precursor with the desired amine.

The reactivity of these analogues can be influenced by the basicity and nucleophilicity of the incorporated amine. For example, the piperazine (B1678402) ring, with its two nitrogen atoms, offers opportunities for further functionalization.

Stereoelectronic Effects of Amino Groups on Reactivity

The electronic properties of the amino substituent significantly impact the reactivity of the alkynoic acid. Electron-donating groups increase the electron density of the alkyne, potentially making it more susceptible to electrophilic attack. numberanalytics.com Conversely, electron-withdrawing groups decrease the electron density, which can favor nucleophilic addition reactions. numberanalytics.commsu.edu

The steric bulk of the amino group also plays a crucial role. numberanalytics.com Larger substituents can hinder the approach of reactants to the alkyne, thereby influencing the regioselectivity and stereoselectivity of addition reactions.

Alterations to the Alkynoic Acid Backbone

Modifications to the but-2-ynoic acid backbone itself provide another avenue for creating structural diversity and fine-tuning the molecule's characteristics.

Positional Isomers and Homologues

The position of the triple bond and the length of the carbon chain are critical determinants of the molecule's geometry and reactivity. 2-Butynoic acid (also known as tetrolic acid) and 3-butynoic acid are positional isomers of the butynoic acid core. orgsyn.orgnih.govmendelchemicals.comnih.gov The synthesis of 2-butynoic acid has been achieved through various methods, including the carbonation of sodium methylacetylide. orgsyn.org 3-Butynoic acid is a terminal alkyne, which imparts distinct reactivity compared to the internal alkyne of 2-butynoic acid. nih.gov

Homologues, which differ in the length of the carbon chain, can also be synthesized to explore the impact of chain length on the compound's properties.

Introduction of Additional Functional Groups

The introduction of other functional groups onto the alkynoic acid backbone can lead to compounds with novel properties and reactivity. For example, the synthesis of 4-hydroxy-2-butynoic acid and its methyl ester has been reported. orgsyn.org The presence of a hydroxyl group offers a site for further reactions, such as esterification or etherification. Additionally, the synthesis of 2-oxo-4-phenyl-3-butynoic acid introduces a ketone functionality. researchgate.net The introduction of furan (B31954) and other heterocyclic moieties has also been explored in the context of butanoic acid derivatives. chimicatechnoacta.ru These modifications can significantly alter the electronic and steric environment of the molecule, leading to different chemical behaviors. organic-chemistry.org

Development of Hybrid Molecules Incorporating Multiple Functional Units

A powerful strategy in medicinal chemistry and materials science is the creation of hybrid molecules that combine the structural features of 4-amino-but-2-ynoic acid with other pharmacophores or functional units. nih.govnih.govsemanticscholar.orgresearchgate.net This approach aims to generate new chemical entities with potentially synergistic or novel properties.

Emerging Research Directions and Advanced Methodologies

The synthesis of specialized acetylenic compounds, such as 4-diethylamino-but-2-ynoic acid, is increasingly benefiting from cutting-edge research focused on enhancing efficiency, sustainability, and molecular complexity. Modern synthetic strategies are moving beyond traditional methods to embrace principles of green chemistry, continuous manufacturing, and highly selective catalysis. These advanced methodologies promise not only to streamline the production of 4-diethylamino-but-2-ynoic acid but also to open new avenues for its incorporation into more complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-diethylamino-but-2-ynoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves alkylation of precursor amines with propargyl derivatives. For example, solvent choice (e.g., dioxane or THF) and stoichiometric ratios significantly impact yields, as demonstrated in analogous syntheses where potassium tert-butoxide in dioxane achieved 99% conversion (see Table 1 in ). Optimization should include monitoring via for real-time reaction tracking and adjusting solvent polarity to stabilize intermediates.

Q. Which spectroscopic techniques are most reliable for characterizing 4-diethylamino-but-2-ynoic acid?

- Methodological Answer : and IR spectroscopy are critical. The enol-keto tautomerism of the α,β-acetylenic acid moiety can be resolved using (e.g., δ 5.8–6.2 ppm for alkynyl protons). IR analysis (e.g., 2200 cm for C≡C stretching) complements structural verification, as seen in related but-2-enoic acid derivatives ().

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, solvent)?

- Methodological Answer : Stability studies should assess degradation kinetics via HPLC or UV-Vis spectroscopy. For instance, highlights that derivatives with diethylamino groups may hydrolyze under acidic conditions. Store in inert solvents (e.g., anhydrous THF) at -20°C, and monitor pH-dependent decomposition using accelerated stability protocols.

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity be resolved, particularly in enzyme inhibition assays?

- Methodological Answer : Contradictions often arise from assay variability (e.g., buffer ionic strength or enzyme isoforms). Replicate experiments with standardized protocols (e.g., fixed [ATP] in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays). Cross-reference with structurally similar compounds, such as γ-phenylthioureidobutyric acid (), to identify structure-activity trends.

Q. What strategies are effective for validating the compound’s interaction with biological targets using computational and experimental hybrid approaches?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis. For example, if docking predicts hydrogen bonding with a serine residue, mutate this residue (S→A) and measure activity loss. Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics, as applied to benzoic acid derivatives ( ).

Q. How can metrological uncertainties in quantifying trace impurities (e.g., residual solvents) be minimized during synthesis?

- Methodological Answer : Implement gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs) for precise quantification. Follow guidelines from GOST R 8.736-2011 () for statistical handling of measurement data, including error propagation analysis and confidence interval reporting.

Q. What mechanisms underlie the compound’s pH-dependent solubility, and how can this property be exploited in drug delivery systems?

- Methodological Answer : The diethylamino group confers pH-sensitive solubility (e.g., protonation below pH 6 increases hydrophilicity). Use dynamic light scattering (DLS) to study micelle formation in simulated physiological buffers. Reference studies on 4-hydroxybenzoic acid derivatives ( ) to design pH-responsive nanocarriers.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields across different laboratories?

- Methodological Answer : Conduct interlaboratory studies using harmonized protocols (e.g., identical reagent batches and equipment). Analyze variables like stirring rate or moisture content, which are often underreported. ’s alkylation optimization table demonstrates how solvent volume and concentration critically affect reproducibility.

Q. What analytical frameworks are recommended for reconciling conflicting bioactivity data in cell-based vs. in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.